Carnosicacid

Vue d'ensemble

Description

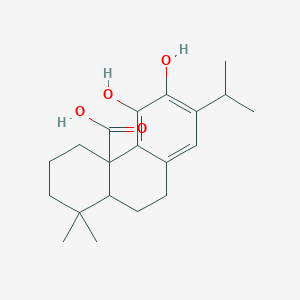

Carnosic acid is a natural benzenediol abietane diterpene found primarily in rosemary (Rosmarinus officinalis) and common sage (Salvia officinalis) . It is known for its potent antioxidant properties and is used in various food and non-food products as a preservative . The compound is also recognized for its potential health benefits, including anti-inflammatory, anticancer, and neuroprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carnosic acid can be extracted from rosemary and sage using various methods. Traditional extraction techniques include heat reflux extraction, maceration extraction, stirring extraction, and Soxhlet extraction . These methods often involve the use of solvents such as methanol, ethanol, or acetone to dissolve the compound from the plant material .

Industrial Production Methods

In industrial settings, ultrasound-assisted extraction has been employed to enhance the yield and efficiency of carnosic acid extraction . This method uses ultrasonic waves to break down the plant cell walls, allowing for better solvent penetration and higher extraction efficiency . Additionally, high-performance liquid chromatography (HPLC) is commonly used to purify carnosic acid from the crude extract .

Analyse Des Réactions Chimiques

Types of Reactions

Carnosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound is particularly known for its antioxidant activity, which involves the donation of hydrogen atoms to neutralize free radicals .

Common Reagents and Conditions

Major Products

Carnosol: Formed through the oxidation of carnosic acid.

Hydroxycarnosic acid: Another oxidized derivative formed under specific conditions.

Applications De Recherche Scientifique

Carnosic acid has a wide range of scientific research applications:

Mécanisme D'action

Carnosic acid exerts its effects primarily through its antioxidant activity. It neutralizes free radicals by donating hydrogen atoms from its phenolic hydroxyl groups . The compound also activates various cellular pathways, including the Nrf2-ARE and PI3K/Akt signaling pathways, which play crucial roles in cellular defense mechanisms . Additionally, carnosic acid has been shown to modulate the expression of genes involved in inflammation and apoptosis .

Comparaison Avec Des Composés Similaires

Carnosic acid is often compared with other phenolic diterpenes such as carnosol and rosmarinic acid .

Rosmarinic acid: Another phenolic compound found in rosemary and sage, recognized for its antioxidant and anti-inflammatory activities.

Uniqueness

Carnosic acid is unique due to its dual role as both a direct antioxidant and a modulator of cellular defense pathways . This dual functionality makes it a valuable compound in various applications, from food preservation to therapeutic interventions .

Activité Biologique

Carnosic acid (CA), a phenolic diterpene primarily found in rosemary (Rosmarinus officinalis), has garnered significant attention due to its diverse biological activities. This article explores the various aspects of carnosic acid's biological activity, including its antioxidant, anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Antioxidant Activity

Carnosic acid is recognized for its potent antioxidant properties, which play a crucial role in protecting cells from oxidative stress.

- Mechanisms of Action : Carnosic acid acts as a chemical quencher of reactive oxygen species (ROS), effectively inhibiting lipid peroxidation and scavenging free radicals. It has been shown to prevent oxidation in various systems, including food products like oils and meats, outperforming synthetic antioxidants in some cases .

- Research Findings : Studies have demonstrated that carnosic acid can significantly reduce oxidative damage in cellular models. For instance, it protected human aortic endothelial cells from low-density lipoprotein oxidation and reduced lipid hydroperoxide-mediated oxidative stress in Caco-2 cells .

| Study | Effect Observed | Concentration | Model System |

|---|---|---|---|

| Pearson et al., 1997 | Prevented LDL oxidation | N/A | Human aortic endothelial cells |

| Wijeratne & Cuppett, 2007 | Reduced oxidative stress | N/A | Caco-2 cells |

| Erkan et al., 2008 | Inhibited lipid peroxidation | N/A | Food products |

Anticancer Activity

Carnosic acid exhibits promising anticancer properties across various cancer types.

- Mechanism : The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

- Case Studies : Research has indicated that carnosic acid can inhibit the growth of human gastric cancer cells and has shown effectiveness against breast cancer cell lines by promoting apoptosis and inhibiting cell migration .

| Cancer Type | Effect | Concentration | Reference |

|---|---|---|---|

| Gastric Cancer | Induced apoptosis | 50 µM | |

| Breast Cancer | Inhibited growth & migration | 25 µM |

Anti-inflammatory Activity

Carnosic acid is also noted for its anti-inflammatory effects.

- Mechanisms : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity has implications for conditions such as arthritis and neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of carnosic acid have been extensively studied.

- Bacterial Inhibition : Carnosic acid demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed high inhibition rates against Bacillus subtilis and Escherichia coli at concentrations as low as 62.5 µg/mL .

| Bacteria Type | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Bacillus subtilis | 98.33 | 62.5 |

| Escherichia coli | 76.79 | 62.5 |

Neuroprotective Activity

Carnosic acid has been recognized for its neuroprotective effects, particularly in models of neurodegeneration.

Propriétés

IUPAC Name |

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYRORQUOLYVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863239 | |

| Record name | 11,12-Dihydroxyabieta-8(14),9(11),12-trien-20-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.